![molecular formula C6H14NO8P B1203484 1-Amino-1-deoxy-scyllo-inositol 4-phosphate](/img/structure/B1203484.png)
1-Amino-1-deoxy-scyllo-inositol 4-phosphate
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Overview
Description
1-amino-1-deoxy-scyllo-inositol 4-phosphate is a scyllo-inositol phosphate having a monophosphate group at the 4-position as well as the hydroxy group at the 1-position replaced by an amino group. It is a conjugate acid of a 1-ammonio-1-deoxy-scyllo-inositol 4-phosphate(1-).
Scientific Research Applications
Synthesis and Physicochemical Properties
1-Amino-1-deoxy-scyllo-inositol 4-phosphate has been explored in the context of inositol phosphate analogues. Riley et al. (1998) described the synthesis of a conformationally restricted cyclic phosphate analogue of inositol trisphosphate, which is significant for understanding the physicochemical properties of these compounds (Riley et al., 1998).
Biosynthesis in Antibiotics
Research by Yu and Spencer (2001) and Walker (1974) highlighted the role of derivatives like 1-Amino-1-deoxy-scyllo-inositol 4-phosphate in the biosynthesis of aminoglycoside antibiotics, suggesting its importance in medical applications (Yu & Spencer, 2001); (Walker, 1974).
Glycosyl-Inositol Derivatives
Research into glycosyl-inositol derivatives, which includes compounds like 1-Amino-1-deoxy-scyllo-inositol 4-phosphate, provides insights into their potential applications in biological systems and therapeutic contexts (Berlin, Zhang, & Shen, 1991).
Enzyme Inhibition in Biosynthesis
Crossman et al. (2008) synthesized a derivative to probe the mechanism of a zinc-dependent metalloenzyme in glycosylphosphatidylinositol biosynthesis, underlining the compound's relevance in biochemical pathways (Crossman, Urbaniak, & Ferguson, 2008).
Substrate Specificity in Antibiotic Biosynthesis
The specificity of enzymes like 2-deoxy-scyllo-inosose synthase, crucial in the biosynthesis of aminoglycoside antibiotics, has been studied to understand the role of 1-Amino-1-deoxy-scyllo-inositol 4-phosphate derivatives in this pathway (Iwase, Kudo, Yamauchi, & Kakinuma, 1998).
properties
Product Name |
1-Amino-1-deoxy-scyllo-inositol 4-phosphate |
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Molecular Formula |
C6H14NO8P |
Molecular Weight |
259.15 g/mol |
IUPAC Name |
[(2R,3S,5R,6S)-4-amino-2,3,5,6-tetrahydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14NO8P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-6,8-11H,7H2,(H2,12,13,14)/t1?,2-,3+,4+,5-,6? |
InChI Key |
AYESCHMRXGYEFV-UYSNGIAKSA-N |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1N)O)O)OP(=O)(O)O)O)O |
SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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